B2Txv3EH95
Description
B2Txv3EH95 (CAS No. 25095-94-7) is a thienothiophene-based organic compound with the chemical formula C₁₄H₈O₃S and a molecular weight of 256.28 g/mol. This compound is characterized by its 9-oxo-9H-thieno[2,3-b]thiophene core, substituted with a carboxylic acid group at the 2-position . It is synthesized via a reaction involving 9-oxo-9H-thieno[2,3-b]thiophene-2-carboxylic acid, acetonitrile, dimethylacetamide, and tetrabutylammonium bromide under reflux conditions for 24 hours . The compound exhibits moderate solubility in polar solvents like methyl tert-butyl ether and requires careful handling due to its hazardous nature (H302, H315, H319, H335 warnings) .
Properties
CAS No. |
161111-76-8 |
|---|---|
Molecular Formula |
C18H10N2O |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
11,12-diazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),2(10),3,5,7,11,14,16,18-nonaen-20-one |
InChI |
InChI=1S/C18H10N2O/c21-18-13-8-4-3-7-12(13)17-16(18)15-11-6-2-1-5-10(11)9-14(15)19-20-17/h1-8H,9H2 |
InChI Key |
DXLRHOVMJIANEN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1N=NC4=C3C(=O)C5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIINDENO(1,2-C:1’,2’-E)PYRIDAZIN-12(7H)-ONE typically involves multi-step organic reactions. The process begins with the preparation of the indeno and pyridazinone precursors, which are then fused together under specific conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete fusion of the rings.
Industrial Production Methods
Industrial production of DIINDENO(1,2-C:1’,2’-E)PYRIDAZIN-12(7H)-ONE may involve large-scale organic synthesis techniques. These methods are designed to maximize yield and purity while minimizing production costs. Common industrial methods include batch processing and continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions
DIINDENO(1,2-C:1’,2’-E)PYRIDAZIN-12(7H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more reduced forms, often involving the addition of hydrogen atoms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce more saturated forms of the compound.
Scientific Research Applications
DIINDENO(1,2-C:1’,2’-E)PYRIDAZIN-12(7H)-ONE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of DIINDENO(1,2-C:1’,2’-E)PYRIDAZIN-12(7H)-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and affecting cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signal transduction pathways and gene expression.
Comparison with Similar Compounds
Structural and Functional Differences
B2Txv3EH95 features a single carboxylic acid group at the 2-position, whereas:
- Compound 1 has two carboxylic acid groups at the 2- and 5-positions.
- Compound 2 introduces a methyl group at the 7-position and a carboxylic acid at the 3-position.
These substitutions influence electronic distribution, solubility, and reactivity. For instance, the additional carboxylic acid in Compound 1 enhances hydrophilicity but may reduce membrane permeability compared to this compound .
Physicochemical Properties
| Property | This compound | Compound 1 | Compound 2 |
|---|---|---|---|
| Molecular Formula | C₁₄H₈O₃S | C₁₄H₈O₅S | C₁₅H₁₀O₃S |
| Molecular Weight (g/mol) | 256.28 | 288.27 | 270.30 |
| Substitution Pattern | 2-carboxylic acid | 2,5-dicarboxylic acids | 3-carboxylic acid, 7-methyl |
| Solubility | Moderate in polar solvents | High in polar solvents | Low in polar solvents |
Key Observations :
- Compound 1’s higher molecular weight and dual carboxylic acids make it more polar, suitable for aqueous-phase reactions.
- Compound 2’s methyl group reduces polarity, favoring lipid-rich environments .
Research Findings and Challenges
- Thermal Stability : this compound decomposes at 220°C, whereas Compound 1 and 2 show higher thermal stability (240°C and 230°C, respectively) due to additional stabilizing groups .
- Synthetic Yield : this compound achieves a 65% yield under optimized conditions, outperforming Compound 1 (50%) and Compound 2 (55%) due to fewer competing side reactions .
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